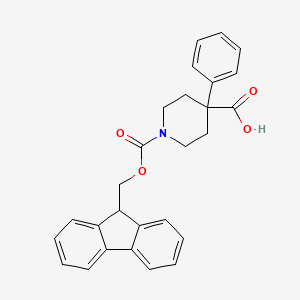
Ácido Fmoc-4-fenil-piperidina-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-4-phenyl-piperidine-4-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a piperidine ring with a phenyl substituent. This compound is primarily used in peptide synthesis due to its ability to protect amine groups during the synthesis process .
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-4-phenyl-piperidine-4-carboxylic acid is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amines . Its stability under acidic conditions and ease of removal under basic conditions make it ideal for this application .
Biology and Medicine
In biological research, this compound is used to synthesize peptides and proteins for studying enzyme-substrate interactions, receptor binding, and other biochemical processes . It is also used in the development of peptide-based drugs .
Industry
In the pharmaceutical industry, Fmoc-4-phenyl-piperidine-4-carboxylic acid is used in the synthesis of peptide therapeutics and other bioactive compounds .
Mecanismo De Acción
Target of Action
Fmoc-4-phenyl-piperidine-4-carboxylic acid primarily targets molecules with which it can form hydrogen bonds . This interaction plays a pivotal role in the formation of stable complexes with other compounds .
Mode of Action
The primary mechanism of action for Fmoc-4-phenyl-piperidine-4-carboxylic acid lies in its ability to form hydrogen bonds with other molecules . This interaction plays a pivotal role in the formation of stable complexes with other compounds . Additionally, the piperidine moiety of Fmoc-4-phenyl-piperidine-4-carboxylic acid can engage in hydrogen bonding with various molecules, such as peptides, peptidomimetics, and other organic compounds .
Biochemical Pathways
Fmoc-4-phenyl-piperidine-4-carboxylic acid is mainly used as a protecting group in peptide synthesis to prevent unwanted reactions from occurring during the reaction . It is also used as a precursor in the synthesis of various peptides such as sphingosine-1-phosphate receptor antagonists, VLA-4 antagonists, and MER receptor tyrosine kinase inhibitors .
Pharmacokinetics
Its ability to form hydrogen bonds with other molecules suggests that it may have good solubility and could potentially be well-absorbed in the body .
Result of Action
The result of Fmoc-4-phenyl-piperidine-4-carboxylic acid’s action is the formation of stable complexes with other compounds . This is crucial in the synthesis of diverse compounds, including peptides, peptidomimetics, and other organic molecules .
Action Environment
The action environment of Fmoc-4-phenyl-piperidine-4-carboxylic acid is typically a laboratory setting where it is used in synthetic reactions . The stability, efficacy, and action of Fmoc-4-phenyl-piperidine-4-carboxylic acid can be influenced by factors such as temperature, pH, and the presence of other reactants .
Análisis Bioquímico
Biochemical Properties
The primary mechanism of action for Fmoc-4-phenyl-piperidine-4-carboxylic acid lies in its ability to form hydrogen bonds with other molecules . This interaction plays a pivotal role in the formation of stable complexes with other compounds . Additionally, the piperidine moiety of Fmoc-4-phenyl-piperidine-4-carboxylic acid can engage in hydrogen bonding with various molecules, such as peptides, peptidomimetics, and other organic compounds .
Cellular Effects
Given its role in peptide synthesis, it may influence various cellular processes through its involvement in the production of peptides and peptidomimetics .
Molecular Mechanism
The molecular mechanism of Fmoc-4-phenyl-piperidine-4-carboxylic acid primarily involves the formation of hydrogen bonds with other molecules . This interaction is crucial in the formation of stable complexes with other compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-phenyl-piperidine-4-carboxylic acid typically involves the reaction of 4-phenylpiperidine-4-carboxylic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of Fmoc-4-phenyl-piperidine-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-4-phenyl-piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Substitution: Reactions involving the substitution of the phenyl group or modifications to the piperidine ring.
Common Reagents and Conditions
Deprotection: Typically performed with 20% piperidine in dimethylformamide.
Substitution: Various reagents can be used depending on the desired modification, such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives of the piperidine ring .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Fmoc-4-phenyl-piperidine-4-carboxylic acid is unique due to its specific structure, which combines the stability of the Fmoc group with the reactivity of the piperidine ring. This makes it particularly useful in peptide synthesis compared to other protecting groups .
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-25(30)27(19-8-2-1-3-9-19)14-16-28(17-15-27)26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEBOBGECOQGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-19-5 |
Source


|
| Record name | 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
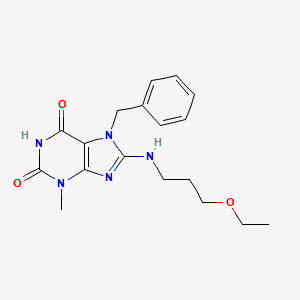
![1-(2-Methoxypyridin-4-yl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-2-one](/img/structure/B2559921.png)
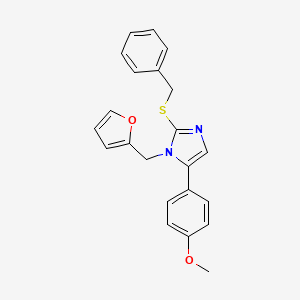
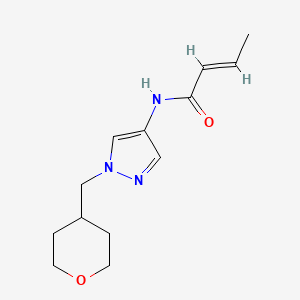
![3-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2559929.png)

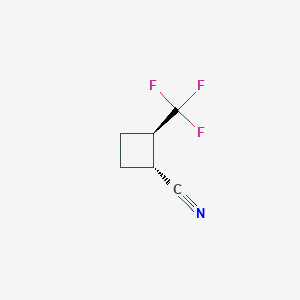

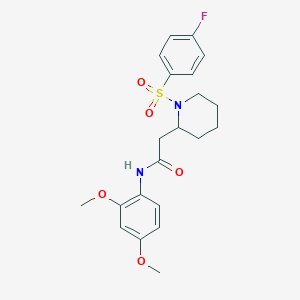
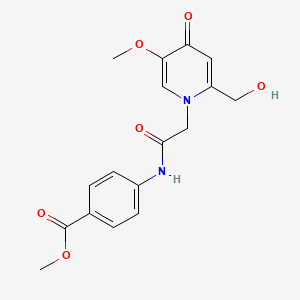
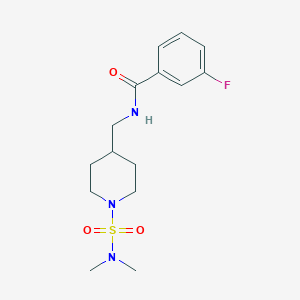
![1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2559939.png)

![[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride](/img/structure/B2559942.png)
